(2-(环丙基甲氧基)吡啶-4-基)(吡咯烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

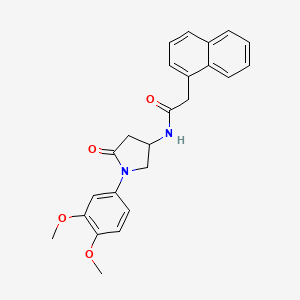

(2-(Cyclopropylmethoxy)pyridin-4-yl)(pyrrolidin-1-yl)methanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, which can have a variety of effects on neuronal function and behavior.

科学研究应用

分子和晶体结构见解分子和晶体结构的研究是诸如(2-(环丙基甲氧基)吡啶-4-基)(吡咯烷-1-基)甲甲酮等化合物研究应用的一个基本方面。一项研究揭示了相关化合物的合成和表征,重点是通过 X 射线衍射 (XRD) 研究其晶体结构。这项研究提供了对该化合物结构性质的见解,包括分子间氢键,这对于了解其反应性和与生物靶标的相互作用至关重要 (Lakshminarayana 等,2009)。

合成应用合成技术构成了该化学品的应用研究的骨干。一项研究展示了吡咯烷的立体选择性合成,展示了环加成反应在产生对映体纯化合物的多功能性。该方法可用于生成 (2-(环丙基甲氧基)吡啶-4-基)(吡咯烷-1-基)甲甲酮的各种衍生物,从而促进对其药理潜力的探索 (Oliveira Udry 等,2014)。

环丙烷衍生物和抑制机制环丙烷衍生物对酶的抑制机制让我们得以一窥诸如(2-(环丙基甲氧基)吡啶-4-基)(吡咯烷-1-基)甲甲酮等化合物潜在的生物学应用。对环丙醇失活的甲醇脱氢酶 (MDH) 的研究发现了可以作为基于机制的抑制剂的化合物,为探索含环丙烷化合物的生化相互作用和治疗应用提供了一条途径 (Frank 等,1989)。

抗菌活性新型衍生物的合成及其抗菌活性的评估代表了重要的研究应用。研究表明,某些衍生物对各种病原体表现出有效的抗菌特性,表明 (2-(环丙基甲氧基)吡啶-4-基)(吡咯烷-1-基)甲甲酮及其类似物在开发新型抗菌剂方面的潜力 (Kumar 等,2012)。

催化和有机合成该化合物的用途延伸到催化领域,其中衍生物用作酯类的羟基定向甲醇解等反应的催化剂。这展示了 (2-(环丙基甲氧基)吡啶-4-基)(吡咯烷-1-基)甲甲酮和类似化合物在促进复杂有机转化中的作用,这对于药物合成和材料科学至关重要 (Sammakia & Hurley,2000)。

作用机制

Target of Action

The compound (2-(Cyclopropylmethoxy)pyridin-4-yl)(pyrrolidin-1-yl)methanone is a derivative of pyrrolidine . Pyrrolidine derivatives have been shown to have a wide range of biological activities and target selectivity . .

Mode of Action

It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a unique manner due to its specific structural features.

Biochemical Pathways

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which share structural similarities with the compound , have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes . This suggests that the compound may have similar effects on these biochemical pathways.

Pharmacokinetics

It is known that the pyrrolidine ring, a key component of this compound, contributes to the three-dimensional coverage of the molecule , which may influence its pharmacokinetic properties.

Result of Action

It is known that pyrrolidine derivatives have a wide range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular level.

Action Environment

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its specific structural features and the environment in which it is present.

属性

IUPAC Name |

[2-(cyclopropylmethoxy)pyridin-4-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-14(16-7-1-2-8-16)12-5-6-15-13(9-12)18-10-11-3-4-11/h5-6,9,11H,1-4,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXMRHIWJPVFMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=NC=C2)OCC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2761409.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide](/img/structure/B2761414.png)

![N-(3-chloro-4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2761415.png)

![[(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2761421.png)

![N-({1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2761425.png)

![5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2761427.png)

![2-[2-(4-Aminobutylamino)ethyl]guanidine;trihydrochloride](/img/structure/B2761429.png)

![1-Methyl-3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one](/img/structure/B2761430.png)